molecular formula C17H18N2O6 B2638731 N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide CAS No. 1788666-84-1

N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide

Cat. No.: B2638731
CAS No.: 1788666-84-1
M. Wt: 346.339
InChI Key: IKOWKGGICGTEKF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide is a complex organic compound that features a benzodioxole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Furan Ring: This involves the cyclization of 2-hydroxy-2-methylpropanoic acid with furfural.

    Coupling Reaction: The final step involves coupling the benzodioxole and furan derivatives through an ethanediamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzodioxole ring can be reduced to form dihydrobenzodioxole derivatives.

    Substitution: The ethanediamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Furanones and benzodioxole derivatives.

    Reduction: Dihydrobenzodioxole derivatives.

    Substitution: Various substituted ethanediamide derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxypropyl]ethanediamide
  • N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]propanediamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide is unique due to its specific combination of benzodioxole and furan rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-17(22,8-12-3-2-6-23-12)9-18-15(20)16(21)19-11-4-5-13-14(7-11)25-10-24-13/h2-7,22H,8-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOWKGGICGTEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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